N-[4-(butylsulfamoyl)phenyl]-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-2-3-16-21-26(24,25)19-14-12-18(13-15-19)22-20(23)11-7-10-17-8-5-4-6-9-17/h4-6,8-9,12-15,21H,2-3,7,10-11,16H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGAQUYEFZQTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfamoyl)phenyl]-4-phenylbutanamide typically involves the reaction of 4-phenylbutanamide with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butylsulfamoyl)phenyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-[4-(butylsulfamoyl)phenyl]-4-phenylbutanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain proteases or kinases, leading to the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of 4-phenylbutanamide derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 4-Phenylbutanamide Derivatives
Key Observations:
- Electron-Withdrawing Groups (e.g., Chlorophenyl) : The 4-chlorophenyl substituent in N-(4-chlorophenyl)-4-phenylbutanamide enhances HDAC6 inhibitory activity, likely due to increased electrophilicity and binding affinity .
- Alkyl vs.
Pharmacological Potential
While direct data for N-[4-(butylsulfamoyl)phenyl]-4-phenylbutanamide is unavailable, inferences can be drawn from its analogs:
- HDAC6 Inhibition : The chlorophenyl analog’s activity suggests that electron-deficient aromatic substituents favor HDAC6 binding. The butylsulfamoyl group, being bulkier, might alter binding kinetics or specificity .
- Anti-Proliferative Effects : Lipophilic substituents (e.g., butylsulfamoyl) could enhance cytotoxicity by improving cellular uptake, though excessive hydrophobicity may reduce bioavailability .
Biological Activity
N-[4-(butylsulfamoyl)phenyl]-4-phenylbutanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antibacterial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound includes a butylsulfamoyl group attached to a phenyl ring, which is further connected to another phenyl group through a butanamide linkage. This structural configuration is significant for its interactions with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer activity. It has been evaluated for its effects on various cancer cell lines, including cervical cancer (HeLa) and leukemia cells.
Table 1: Anticancer Activity Data
The compound's mechanism of action appears to involve inhibition of histone deacetylase 6 (HDAC6), which plays a crucial role in the regulation of gene expression related to cell proliferation and survival in cancer cells.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity against several pathogens. The presence of the sulfonamide group enhances its electron-withdrawing properties, contributing to its efficacy against bacterial strains.
Table 2: Antibacterial Activity Data
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/ml) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 12-13 | 100 | |
| Escherichia coli | 16 | 100 | |
| Pseudomonas aeruginosa | Variable | Various |
The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis or function.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
-
Study on Anticancer Efficacy :
A study investigated the effects of the compound on HeLa cells, revealing significant apoptosis induction compared to control groups. The study utilized flow cytometry to assess cell viability and apoptosis rates. -
Antibacterial Evaluation :
Another study focused on evaluating the antibacterial properties against multi-drug resistant strains, demonstrating that the compound outperformed standard antibiotics in certain assays.
The proposed mechanism behind the biological activities of this compound involves:
- HDAC6 Inhibition : Leading to altered gene expression profiles associated with cancer cell growth.
- Bacterial Cell Disruption : By interfering with essential cellular processes in bacteria.
Q & A
Q. What are the standard synthesis protocols for N-[4-(butylsulfamoyl)phenyl]-4-phenylbutanamide?
The compound is typically synthesized via multi-step reactions, beginning with sulfonylation of the phenyl ring followed by amidation. Key reagents include sulfonyl chlorides and coupling agents like HATU. Purification involves column chromatography and recrystallization, with yields optimized by controlling reaction temperatures (70–90°C) and inert atmospheres. Structural intermediates are validated using thin-layer chromatography (TLC) and mass spectrometry .
Q. How is structural integrity confirmed post-synthesis?
A combination of spectroscopic and crystallographic methods is employed:
- NMR (¹H/¹³C) to verify functional groups and connectivity.
- IR spectroscopy to confirm sulfonamide and amide bond formation.
- X-ray crystallography using SHELX programs (e.g., SHELXL) for high-resolution structural determination. Crystallization conditions (e.g., solvent polarity, slow evaporation) are critical for obtaining diffraction-quality crystals .
Q. What analytical techniques ensure purity and compound stability?
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Elemental analysis (C, H, N, S) to confirm stoichiometry.
- Stability studies under varying pH and temperature conditions to identify degradation products via LC-MS .
Q. Which physicochemical properties are critical for bioavailability assessment?
Key properties include:
- LogP (measured via shake-flask method) to evaluate lipophilicity.
- Aqueous solubility (pH 7.4 buffer) using UV-spectrophotometry.
- Permeability assessed via PAMPA (parallel artificial membrane permeability assay) .
Advanced Research Questions
Q. How can crystallization challenges for X-ray diffraction be addressed?
Strategies include:
- Vapor diffusion with mixed solvents (e.g., DCM:hexane) to slow crystal growth.
- Temperature gradients during nucleation.
- Co-crystallization with co-formers to stabilize lattice structures. Refinement with SHELXL accounts for twinning or disorder in the crystal lattice .
Q. What experimental designs resolve discrepancies between computational docking and experimental binding data?
- Validate docking poses with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (Kd).
- Adjust computational parameters (e.g., solvation models, force fields) to align with experimental conditions.
- Use alanine scanning mutagenesis to identify critical binding residues and refine docking models .
Q. How to design in vitro assays for target engagement and mechanism of action?
- Fluorescence polarization assays to monitor competitive binding against known inhibitors.
- Enzymatic activity assays (e.g., IC50 determination) under physiological pH and temperature.
- Cellular uptake studies with fluorescent analogs (e.g., thiol-reactive probes) to track intracellular localization .
Q. What computational models predict ADMET properties for preclinical optimization?
- QSAR models to correlate structural features with absorption and toxicity.
- Molecular dynamics simulations (e.g., GROMACS) to assess metabolic stability via cytochrome P450 interactions.
- DEREK Nexus for in silico toxicity profiling (e.g., hepatotoxicity, mutagenicity) .
Q. How to analyze contradictory data in biological activity studies?
- Conduct dose-response curves across multiple cell lines to rule out cell-specific effects.
- Cross-validate results using orthogonal assays (e.g., Western blotting alongside enzymatic assays).
- Investigate off-target effects via proteome-wide affinity profiling or thermal shift assays .
Q. What strategies improve synthetic yield and scalability for preclinical studies?
- Optimize catalytic systems (e.g., Pd catalysts for cross-couplings) to reduce side reactions.
- Implement flow chemistry for exothermic or air-sensitive steps.
- Use Design of Experiments (DoE) to statistically identify critical reaction parameters (e.g., solvent ratio, catalyst loading) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
